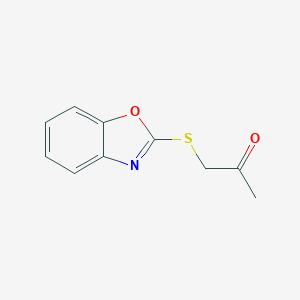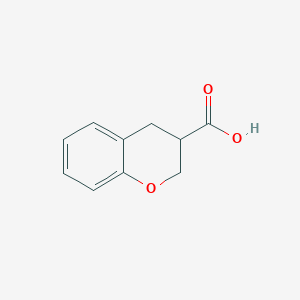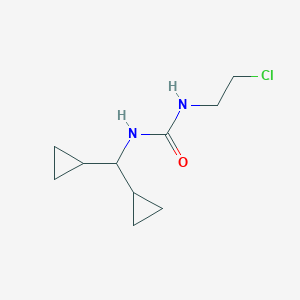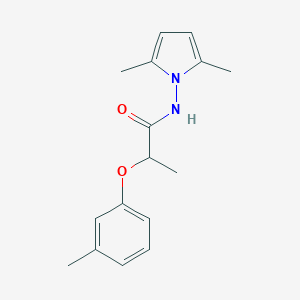![molecular formula C7H11NO B049734 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one CAS No. 113702-23-1](/img/structure/B49734.png)
6-Methyl-1-azabicyclo[3.2.0]heptan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-azabicyclo[3.2.0]heptan-7-one, also known as 6-Methyl-7-oxabicyclo[3.2.0]heptan-2-one, is a bicyclic lactam compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is synthesized through a multistep process that involves the use of various reagents and catalysts.2.0]heptan-7-one.
科学的研究の応用
6-Methyl-1-azabicyclo[3.2.0]heptan-7-one has potential applications in the pharmaceutical industry due to its unique chemical structure and properties. It has been shown to exhibit anticonvulsant and analgesic properties in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. It has also been shown to have activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
作用機序
The mechanism of action of 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one is not well understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic system, which is involved in the regulation of neuronal excitability and the transmission of inhibitory signals. It has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is involved in the regulation of neuronal excitability and the transmission of inhibitory signals. It has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons. In addition, it has been shown to have activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
The advantages of using 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one in lab experiments include its unique chemical structure and properties, which make it a potential candidate for the development of new drugs for the treatment of epilepsy, chronic pain, and cancer. However, its limitations include the fact that its mechanism of action is not well understood, and further research is needed to fully understand its potential applications.
将来の方向性
There are a number of future directions for research on 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one. These include further studies on its mechanism of action, as well as its potential applications in the development of new drugs for the treatment of epilepsy, chronic pain, and cancer. In addition, further research is needed to fully understand its advantages and limitations for lab experiments, and to develop new synthesis methods that are more efficient and cost-effective. Overall, this compound holds great promise as a potential candidate for the development of new drugs with a wide range of therapeutic applications.
合成法
The synthesis of 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 2-methylcyclohexanone with potassium tert-butoxide and tert-butanol to form the enolate ion. The enolate ion is then treated with ethyl chloroformate and triethylamine to form the corresponding ethyl carbonate. The ethyl carbonate is then reacted with sodium azide to form the azide intermediate, which is then reduced using palladium on carbon and hydrogen gas to form the bicyclic lactam compound, this compound.
特性
CAS番号 |
113702-23-1 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
6-methyl-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO/c1-5-6-3-2-4-8(6)7(5)9/h5-6H,2-4H2,1H3 |
InChIキー |
UWGYNAGJGZEIKS-UHFFFAOYSA-N |
SMILES |
CC1C2CCCN2C1=O |
正規SMILES |
CC1C2CCCN2C1=O |
同義語 |
1-Azabicyclo[3.2.0]heptan-7-one,6-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




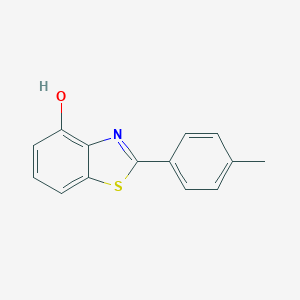

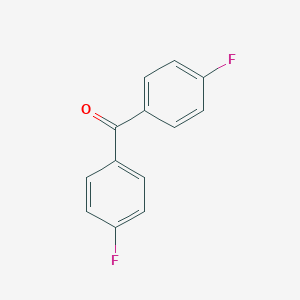
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
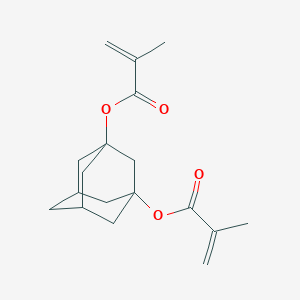
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
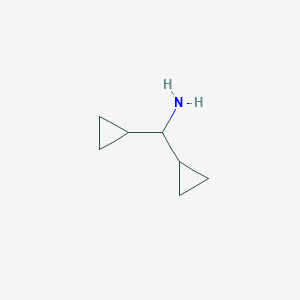
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

